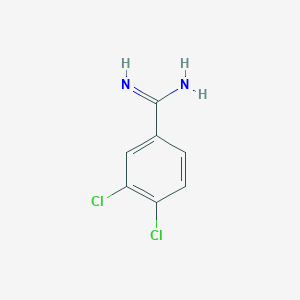

3,4-Dichlorobenzamidine

Overview

Description

3,4-Dichlorobenzamidine (DCB) is a chemical compound that has been widely used in scientific research for its unique properties. It is a white crystalline solid that is soluble in water and organic solvents. DCB has been used in various fields of research, including biochemistry, pharmacology, and medicinal chemistry.

Scientific Research Applications

Inhibition of Trans-sarcolemmal Cation Flux

3,4-Dichlorobenzamidine (3,4-DBA) has been identified as an inhibitor of trans-sarcolemmal cation flux in cultured chick heart cells. It primarily inhibits the Na-Ca exchange in sarcolemmal vesicles, significantly impacting cardiac cells' contractile state and calcium uptake rates. This discovery highlights its potential in exploring cardiac physiology and pathology related to ion transport mechanisms (Kim & Smith, 1986).

Effects on Myocardial Membrane Channels

The impact of 3,4-DBA extends to myocardial membrane channels as well. Studies show that it can inhibit myocardial Ca and K currents at concentrations that block exchange activity. This suggests a broader role for 3,4-DBA in cardiac electrophysiology and highlights the need for careful consideration of its effects in cardiac research (Bielefeld et al., 1986).

Stimulation of Ca2+ Uptake in Spermatozoa

Interestingly, 3,4-DBA and its analogues have been found to stimulate calcium accumulation in epididymal bovine spermatozoa, indicating its potential utility in reproductive biology research. This effect opens avenues for exploring the regulation of sperm motility and fertility mechanisms (Breitbart et al., 1990).

Non-selective Effects on Cardiac Ion Transporters

Research also indicates non-selective inhibitory effects of 3,4-DBA on various cardiac ion transporters, along with its cytotoxicity in cardiomyocytes. This highlights its potential as a pharmacological tool in cardiovascular research, albeit with caution due to its broad range of action (Murata et al., 1995).

Inhibition of Norepinephrine N-methyltransferase

3,4-DBA has been identified as an inhibitor of norepinephrine N-methyltransferase (NMT), suggesting its utility in neuropharmacological research. The study of its effects on NMT can provide insights into the regulation of catecholamine levels and neurotransmitter metabolism (Fuller et al., 1975).

properties

IUPAC Name |

3,4-dichlorobenzenecarboximidamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6Cl2N2/c8-5-2-1-4(7(10)11)3-6(5)9/h1-3H,(H3,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPEZERFURQWJFJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=N)N)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6Cl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60486482 | |

| Record name | 3,4-DICHLOROBENZAMIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60486482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

25412-64-0 | |

| Record name | 3,4-DICHLOROBENZAMIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60486482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

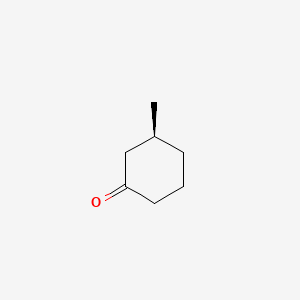

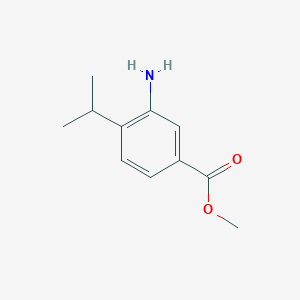

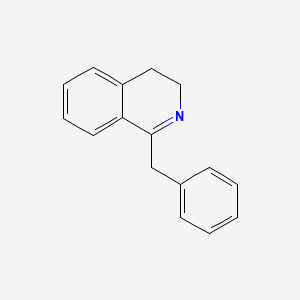

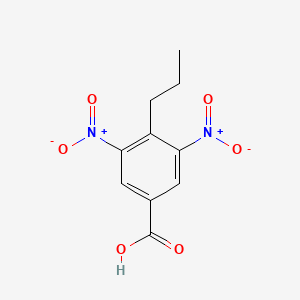

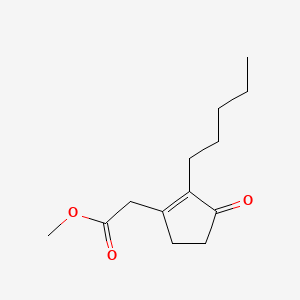

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Bromo-1-methyl-1H-benzo[d]imidazol-2-amine](/img/structure/B3050282.png)

![Isoxazole, 3-[3-bromo-2-methyl-6-(methylsulfonyl)phenyl]-4,5-dihydro-](/img/structure/B3050283.png)

![[(4-Methoxyphenyl)amino]acetonitrile](/img/structure/B3050298.png)